molecular formula C10H8BrFO B2752081 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1260014-69-4

6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2752081
CAS No.: 1260014-69-4
M. Wt: 243.075
InChI Key: FXBNSHLDYXJLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS: 1260014-69-4) is a halogenated bicyclic ketone derivative with the molecular formula C₁₀H₈BrFO and a molecular weight of 243.07 g/mol. Its structure features a bromine atom at position C6 and a fluorine atom at position C7 on the aromatic ring of the 3,4-dihydronaphthalenone scaffold (SMILES: C1CC2=CC(=C(C=C2C(=O)C1)F)Br) . The compound is a white crystalline solid with a purity of ≥99% and is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing neuroinflammatory and anticancer agents . Its synthesis typically involves Claisen-Schmidt condensation or modified procedures using brominated and fluorinated precursors .

Properties

IUPAC Name

6-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBNSHLDYXJLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260014-69-4
Record name 6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves halogenation reactions. One common method is the bromination and fluorination of a naphthalenone precursor. The reaction conditions may include the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, under controlled temperatures and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

    Substitution: Functionalized naphthalenones with various substituents.

Scientific Research Applications

Medicinal Chemistry Applications

6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one has been identified as a valuable building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. The presence of bromine and fluorine atoms enhances its binding affinity to biological targets.

Case Study: Neurological Disorders

A study investigated the effects of related compounds on KCNQ potassium channels, demonstrating that derivatives could effectively modulate channel activity, leading to reduced neuronal excitability. This suggests that this compound may have similar therapeutic potential.

Materials Science Applications

In materials science, this compound can be utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology Applications

The compound can serve as a probe for studying biological processes involving halogenated aromatic compounds. Its ability to participate in nucleophilic substitution reactions allows for the modification of its structure to explore various biological interactions.

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For example, derivatives have shown significant cytotoxicity against breast cancer cell lines through apoptosis induction.

Mechanism of Action

The mechanism of action of 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one are best understood in comparison to related 3,4-dihydronaphthalenone derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Key Findings References
This compound Br (C6), F (C7) Intermediate for drug synthesis High metabolic stability due to halogenation; used in sulfinamide derivatives .
(E)-7-Bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one Br (C7), 4-methoxybenzylidene (C2) Structural studies Bromine enhances cell permeability; dihedral angle (51.7°) between aromatic rings .
Compound 6m () 2-Fluoro-4-trifluoromethylbenzylidene Anti-neuroinflammatory (NF-κB inhibition) Most potent derivative in series: IC₅₀ = 1.2 μM (microglia); low cytotoxicity .
E-7-Fluoro-2-(2-trifluoromethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one F (C7), 2-CF₃-benzylidene Synthetic intermediate Trifluoromethyl group improves metabolic stability and lipophilicity .
6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one OMe (C6), Ph (C2) Anticancer, antiviral Methoxy group enhances solubility; moderate activity against HeLa cells .

Key Insights

Halogenation Effects :

  • Bromine at C6/C7 improves cell permeability and binding affinity via hydrophobic interactions (e.g., compound in ). Fluorine at C7 enhances metabolic stability and electron-withdrawing effects, critical for CNS-targeting drugs .
  • Dual halogenation (Br + F) in the target compound balances lipophilicity and electronic effects, making it a versatile intermediate for further derivatization .

Substituent Position and Activity :

  • Anti-neuroinflammatory activity is maximized with electron-withdrawing groups (e.g., CF₃, F) at C2 or C7 (e.g., compound 6m ). Methoxy groups (electron-donating) at C6/C7 improve solubility but reduce potency compared to halogenated analogues .

Synthetic Flexibility :

  • Claisen-Schmidt condensation is a common method for introducing benzylidene groups at C2, enabling structural diversity (e.g., compounds in ). The target compound’s synthesis follows similar protocols but focuses on halogen retention .

Biological Performance: Brominated derivatives (e.g., ) show enhanced permeability over non-halogenated ones. Fluorinated analogues (e.g., ) exhibit better metabolic stability, critical for oral bioavailability.

Biological Activity

6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, a compound with the CAS number 1260014-69-4, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C10H8BrFOC_{10}H_8BrFO and a molecular weight of approximately 243.0723 g/mol. It is characterized by the presence of bromine and fluorine substituents on a naphthalene skeleton, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₀H₈BrFO
Molecular Weight243.0723 g/mol
CAS Number1260014-69-4
SolubilityVaries with solvent type

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of naphthalene can inhibit bacterial growth, suggesting that this compound may also possess similar properties due to its structural features .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various in vitro studies. For instance, derivatives of naphthalene have shown cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth .

The biological activity of this compound is hypothesized to be mediated through:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to cell cycle arrest.
  • Reactive oxygen species (ROS) generation : This can lead to oxidative stress in cells, promoting apoptosis in cancerous cells .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various naphthalene derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds with halogen substitutions displayed enhanced cytotoxicity compared to their non-halogenated counterparts .
  • Antimicrobial Efficacy Testing :
    • In a comparative study assessing the antimicrobial properties of different naphthalene derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A brominated/fluorinated tetralone intermediate is reacted with an aromatic aldehyde in a methanolic alkaline medium. For example, 7-fluoro-3,4-dihydronaphthalen-1(2H)-one can be condensed with a brominated benzaldehyde derivative. Reaction conditions (e.g., 1.5–3 hours under reflux, KOH/EtOH as a base) are optimized to achieve high yields. This method is scalable and widely used for generating halogenated tetralone derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and regioselectivity of halogenation.
  • X-ray crystallography : Single-crystal analysis determines bond lengths (e.g., C–Br = ~1.9 Å, C–F = ~1.35 Å), stereochemistry (E/Z configuration), and molecular conformation. Hydrogen atoms are modeled as riding atoms with isotropic displacement parameters Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C) .
  • FT-IR : Validates carbonyl (C=O) stretching frequencies (~1700 cm1^{-1}) and halogen-related vibrations .

Q. What is the role of bromine and fluorine substituents in modulating physicochemical properties?

Bromine enhances metabolic stability and cell permeability due to its hydrophobic character and halogen bonding potential. Fluorine improves bioavailability by reducing metabolic degradation (C–F bond stability). Both halogens influence crystal packing via weak interactions like C–H···Br/F or π-stacking .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated tetralones?

Use SHELXL for refinement, which handles anisotropic displacement parameters and restraints for disordered atoms. For example, if Br/F positions overlap in electron density maps, apply distance restraints (DFIX) or similarity constraints (SADI). Validate results using R-factor convergence (<5%) and check for outliers in the Hirshfeld surface analysis .

Q. What strategies optimize regioselectivity in halogenation during synthesis?

  • Electrophilic aromatic substitution : Use Lewis acids (e.g., FeCl3_3) to direct bromination to the para position of electron-donating groups.
  • Directed ortho-metalation : Employ n-BuLi to deprotonate specific positions, followed by quenching with Br2_2 or F2_2.
  • Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics .

Q. How can computational methods predict bioactivity for halogenated tetralones?

Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases, GPCRs). Use QSAR models to correlate logP values (e.g., consensus logP = 2.86 for 6-bromo-7-fluoro derivatives) with cytotoxicity or anti-inflammatory activity. Validate predictions with in vitro assays .

Q. What experimental approaches address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins.
  • Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to enhance aqueous dispersibility.
  • Pro-drug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve solubility .

Q. How do weak intermolecular interactions in crystal structures influence drug design?

Weak C–H···O/F/Br bonds and π-interactions stabilize crystal packing and mimic binding modes in biological targets. For example, C18–H18A···O1 interactions (distance ~3.55 Å) in 6-bromo derivatives suggest potential hydrogen-bonding motifs for protein inhibition. Use Mercury software to analyze these interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.